molecular formula C21H26N4O B6751743 [2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone

[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone

Cat. No.: B6751743
M. Wt: 350.5 g/mol
InChI Key: SLHFTTQTFSQYKC-UHFFFAOYSA-N
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Description

[2-(2-Bicyclo[221]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone is a complex organic compound featuring a bicyclo[221]heptane scaffold, a pyrrolidine ring, and a triazole moiety

Properties

IUPAC Name

[2-(2-bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c26-21(16-5-7-19(8-6-16)24-13-22-23-14-24)25-9-1-2-20(25)12-18-11-15-3-4-17(18)10-15/h5-8,13-15,17-18,20H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHFTTQTFSQYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C=NN=C3)CC4CC5CCC4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane core . This reaction is carried out under mild conditions using a chiral tertiary amine as the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or triazole rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.

Biology

In biological research, [2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its structural features make it suitable for applications in polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of [2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclo[2.2.1]heptane scaffold provides a rigid framework that can enhance binding affinity and selectivity. The pyrrolidine and triazole rings contribute to the compound’s overall pharmacophore, enabling it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A natural product with a bicyclo[2.2.1]heptane core, used in medicinal and industrial applications.

    Sordarins: A class of antifungal agents containing a bicyclo[2.2.1]heptane scaffold.

    α-Santalol and β-Santalol: Bioactive natural products with a similar bicyclic structure.

Uniqueness

What sets [2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone apart is its combination of the bicyclo[2.2.1]heptane core with pyrrolidine and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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